An In-depth Technical Guide to the Natural Sources of Echimidine N-oxide in Echium Species
An In-depth Technical Guide to the Natural Sources of Echimidine N-oxide in Echium Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echimidine N-oxide, a prominent pyrrolizidine alkaloid (PA), is a secondary metabolite of significant interest found within various species of the Echium genus, belonging to the Boraginaceae family. As the N-oxide form is the primary storage state of echimidine in these plants, understanding its natural distribution and concentration is crucial for toxicological assessments, phytochemical studies, and the development of therapeutic agents.[1] This technical guide provides a comprehensive overview of the natural sources of Echimidine N-oxide in Echium species, detailing its quantitative distribution, methodologies for its extraction and analysis, and the current understanding of its biosynthetic pathway.
Quantitative Distribution of Echimidine N-oxide in Echium Species
Echimidine N-oxide is a major pyrrolizidine alkaloid found in several Echium species, with its concentration varying significantly depending on the species, plant part, and developmental stage. Echium plantagineum and Echium vulgare are among the most well-studied species in this regard.[2]
| Echium Species | Plant Part | Concentration of Echimidine N-oxide | Other Notes | Reference |
| Echium plantagineum | Foliage (leaves and stems) | Among the most abundant PANOs.[2] | Concentration varies with developmental stage, being present from the seedling to flowering stages.[2] | [2] |
| Echium vulgare | Foliage (leaves and stems) | Present, but at significantly lower levels than in E. plantagineum under identical glasshouse conditions.[2] | Echimidine N-oxide is one of the most abundant PANOs in field-grown plants.[2] | [2] |
| Echium vulgare | Pollen | 8,000 - 14,000 ppm (0.8% - 1.4%) of total PAs, with N-oxides being the main form. | Echimidine N-oxide is one of several PAs identified. | [1][3] |
| Echium amoenum | Dried Petals | Total alkaloid content is 0.01%. | Echimidine and its isomer were identified. | [4] |
| Honey from Echium spp. | - | Average of 318.39 µg/kg. | Echimidine N-oxide is a frequently encountered PANO in honey.[1] | [1] |
PANO: Pyrrolizidine Alkaloid N-oxide
Experimental Protocols
The extraction, isolation, and quantification of Echimidine N-oxide from Echium species involve multi-step procedures that are critical for accurate analysis. The following sections detail the key experimental protocols cited in the literature.
Extraction of Pyrrolizidine Alkaloids (PAs) and their N-oxides (PANOs)
A common method for extracting PAs and PANOs from plant material involves an initial extraction with an acidified aqueous or alcoholic solution, followed by purification.
Protocol:
-
Sample Preparation: Air-dry or freeze-dry the plant material (leaves, flowers, etc.) and grind it into a fine powder.
-
Extraction:
-
Suspend the powdered plant material in a 0.05 M sulfuric acid solution.
-
Sonicate the mixture for a specified period (e.g., 15-30 minutes) to ensure efficient extraction.
-
Alternatively, methanol can be used as the extraction solvent.
-
-
Centrifugation: Centrifuge the mixture to pellet the solid plant material.
-
Supernatant Collection: Carefully collect the supernatant which contains the extracted PAs and PANOs.
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge. The PAs and PANOs will bind to the stationary phase.
-
Wash the cartridge with water and then methanol to remove impurities.
-
Elute the PAs and PANOs from the cartridge using an ammoniated methanol solution (e.g., 5% ammonia in methanol).
-
-
Solvent Evaporation and Reconstitution:
Reduction of PANOs to Free Base PAs (Optional but common for analysis)
For certain analytical methods, particularly gas chromatography, it is necessary to reduce the polar N-oxides to their less polar tertiary alkaloid forms.
Protocol:
-
Acidification: Adjust the pH of the aqueous extract containing PANOs to approximately 2 with sulfuric acid.
-
Reduction: Add zinc dust to the acidified solution and stir for several hours (e.g., 20 hours). The zinc will reduce the N-oxides to their corresponding free bases.
-
Basification: After the reduction is complete, make the solution alkaline (pH ~9-10) with a base such as sodium carbonate.
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Liquid-Liquid Extraction: Extract the free base PAs from the aqueous solution using an organic solvent like ethyl acetate.
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Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and then evaporate the solvent to obtain the crude PA fraction.[7]
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the gold standard for the sensitive and selective quantification of Echimidine N-oxide.
Typical HPLC-MS/MS Parameters:
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HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.
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Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
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Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for Echimidine N-oxide are monitored. A common precursor ion for Echimidine N-oxide is [M+H]⁺ at m/z 414.2.[1][8]
Biosynthesis of Echimidine
The biosynthesis of Echimidine, like other pyrrolizidine alkaloids, involves the convergence of two main pathways: the formation of the necine base (retronecine) and the synthesis of the necic acid moiety (echimidinic acid). While not all enzymatic steps have been fully elucidated, the general pathway is understood.
The necine base, retronecine, is derived from polyamines. The biosynthesis is initiated by the enzyme homospermidine synthase , which catalyzes the formation of homospermidine from putrescine and spermidine.[3][7][9][10] Homospermidine then undergoes a series of oxidation and cyclization reactions to form the characteristic bicyclic retronecine core.
The necic acid portion of Echimidine, echimidinic acid, is derived from the amino acid L-valine.[9] The final step in the biosynthesis is the esterification of the retronecine base with echimidinic acid, a reaction likely catalyzed by an acyltransferase . The resulting Echimidine is then oxidized to form Echimidine N-oxide for storage within the plant.
Visualizations
Caption: Experimental workflow for Echimidine N-oxide analysis.
References
- 1. Buy (+)-Echimidine N-Oxide | 41093-89-4 [smolecule.com]
- 2. Metabolic Profiling of Pyrrolizidine Alkaloids in Foliage of Two Echium spp. Invaders in Australia—A Case of Novel Weapons? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Echium plantagineum - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. bfr.bund.de [bfr.bund.de]
- 7. pnas.org [pnas.org]
- 8. Echimidine N-oxide | C20H31NO8 | CID 76334042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
